molecular formula C17H19N3O3S B5713588 N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide

Cat. No. B5713588
M. Wt: 345.4 g/mol
InChI Key: JHFWZPBMFAOZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as DAS181, is a novel antiviral drug that has been developed for the treatment of respiratory viral infections. It has been shown to be effective against a wide range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV).

Mechanism of Action

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide works by cleaving sialic acid residues on the surface of respiratory viruses, which prevents the virus from binding to host cells and infecting them. This mechanism of action is different from other antiviral drugs, which target viral replication or entry into host cells.
Biochemical and Physiological Effects:
N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to be effective against a wide range of respiratory viruses, including those that are resistant to current antiviral drugs. It has also been shown to be safe and well-tolerated in humans. However, further studies are needed to fully understand the biochemical and physiological effects of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is its broad-spectrum antiviral activity against respiratory viruses. This makes it a promising candidate for the treatment of respiratory viral infections. However, one limitation of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is the complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide. One direction is to evaluate its efficacy in clinical trials for the treatment of respiratory viral infections. Another direction is to investigate its potential for the prevention of viral infections, such as in high-risk populations. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, as well as its potential for drug resistance.

Synthesis Methods

The synthesis of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves several steps, including the condensation of 3,4-dimethoxyaniline with thiocarbonyldiimidazole to form the corresponding thioamide, which is then reacted with 4-nitrophenylacetic acid to form the final product. The synthesis of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its antiviral activity against a wide range of respiratory viruses. In preclinical studies, N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to be effective against influenza, parainfluenza, and RSV. Clinical trials have also been conducted to evaluate the safety and efficacy of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in humans. In a phase 2 clinical trial, N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide was shown to be safe and well-tolerated in healthy volunteers.

properties

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-17(24)20-14-7-8-15(22-2)16(10-14)23-3/h4-10H,1-3H3,(H,18,21)(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFWZPBMFAOZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetamide

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